molecular formula C17H18O5 B11951302 6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid CAS No. 94753-16-9

6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid

Cat. No.: B11951302
CAS No.: 94753-16-9
M. Wt: 302.32 g/mol
InChI Key: KKHOCXPWZHHXOR-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This makes it particularly interesting for applications requiring precise control over reactivity and interactions with other molecules .

Properties

CAS No.

94753-16-9

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene-1,2-dicarboxylic acid

InChI

InChI=1S/C17H18O5/c1-22-10-3-5-11-9(8-10)2-4-13-12(11)6-7-14(16(18)19)15(13)17(20)21/h3,5-6,8,13-15H,2,4,7H2,1H3,(H,18,19)(H,20,21)

InChI Key

KKHOCXPWZHHXOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CCC(C(C3CC2)C(=O)O)C(=O)O

Origin of Product

United States

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